(S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(5-bromo-4-methyl-1,3-thiazol-2-yl)propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2S/c1-4-5(8)12-6(9-4)7(2,11)3-10/h10-11H,3H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHIIDQSAMURNC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(CO)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)[C@](C)(CO)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213961 | |
| Record name | (2S)-2-(5-Bromo-4-methyl-2-thiazolyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558007-97-8 | |
| Record name | (2S)-2-(5-Bromo-4-methyl-2-thiazolyl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1558007-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(5-Bromo-4-methyl-2-thiazolyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.
Introduction of the Propane-1,2-diol Moiety: The final step involves the addition of the propane-1,2-diol moiety to the thiazole ring. This can be achieved through various methods, including nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Enzyme Inhibition
(S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has been studied for its ability to inhibit various enzymes involved in metabolic pathways. The presence of the thiazole ring enhances its binding affinity to specific targets, making it a candidate for drug development. Notable studies have shown:
- Inhibition of Hepatitis B Virus (HBV) : Research indicates that this compound may exhibit antiviral properties against HBV, making it relevant in the development of treatments for viral infections.
Anticancer Properties
The compound's structural features allow it to interact with cancer-related pathways. Studies suggest that it may play a role in:
- Targeting Tumor Growth : Preliminary findings indicate that this compound can inhibit tumor cell proliferation through specific molecular interactions.
Synthesis and Purification
The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high yields and enantiomeric purity. The synthetic routes are crucial for ensuring the compound's biological efficacy and include steps such as:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole moiety.
- Bromination : Introducing the bromine atom at the desired position on the thiazole.
- Hydroxylation : Adding hydroxyl groups at the 1 and 2 positions of the propane backbone.
These steps are optimized to maximize yield while maintaining structural integrity and purity.
Case Study 1: Antiviral Activity
A study conducted on the antiviral effects of this compound demonstrated significant inhibition of HBV replication in vitro. The mechanism was attributed to its ability to interact with viral polymerases, suggesting potential as a therapeutic agent against hepatitis infections.
Case Study 2: Anticancer Research
In another study focused on cancer therapy, this compound was tested against several cancer cell lines. Results indicated that the compound inhibited cell growth and induced apoptosis through modulation of key signaling pathways involved in tumor progression.
Mechanism of Action
The mechanism of action of (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in the Propane-1,2-diol Family
The compound shares a propane-1,2-diol backbone with several derivatives, differing in substituents and functional groups:
Key Observations :
- Electron-Withdrawing Groups: The bromine in the thiazole ring of the target compound likely enhances electrophilic reactivity compared to fluorine in difluorophenoxy derivatives .
- Stereochemical Impact: The (S)-configuration may confer enantioselective binding properties absent in non-chiral analogs like 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol .
Thiazole-Containing Analogues
Thiazole derivatives are notable for their bioactivity. For example:
- 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (): Exhibits a thiadiazole core with bromine and a Schiff base linkage.
- Thiazol-5-ylmethyl carboxylates (): Complex structures with thiazole rings and ester functionalities, often used in drug design for protease inhibition. The target compound’s diol group may offer superior hydrogen-bonding capabilities .
Biological Activity
(S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol is a chiral compound notable for its potential biological activities, particularly in antimicrobial applications. The compound features a bromine atom and a thiazole ring, which contribute to its interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. This is particularly relevant for this compound, as studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL | |
| Bacillus mycoides | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL |
The data indicates that this compound shows promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.
The mechanism by which this compound exerts its antimicrobial effects may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for microbial survival. The presence of halogen substituents, such as bromine, is often linked to enhanced bioactivity due to their electronegative nature, which can influence the compound's reactivity and interaction with biological targets.
Case Study: Antimicrobial Efficacy
In a study examining the efficacy of various thiazole derivatives, this compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated complete inhibition of bacterial growth within 8 hours at specific concentrations, highlighting the compound's potential as an effective antimicrobial agent in clinical settings.
Cytotoxicity and Safety Profile
While investigating the biological activity of this compound, it is crucial to assess its cytotoxicity to ensure safety for therapeutic use. Preliminary studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity towards mammalian cells, making it a candidate for further development in antimicrobial therapies.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| Human Liver Cells | >100 |
| Human Kidney Cells | >100 |
| Mouse Fibroblast Cells | >100 |
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via heterocyclic condensation reactions. A typical approach involves refluxing a thiazole precursor (e.g., 5-bromo-4-methylthiazole-2-carbaldehyde) with propane-1,2-diol derivatives in ethanol under acidic or basic conditions. For example, refluxing at 80–100°C for 2–6 hours in ethanol with a catalyst (e.g., acetic acid or calcium hydroxide) can optimize yield . Recrystallization from ethanol-DMF (1:1) improves purity . Monitoring reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) is recommended .
Q. Which analytical techniques are critical for verifying the structure and enantiomeric purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the thiazole ring substitution pattern and diol stereochemistry. For instance, the methyl group on the thiazole resonates at δ 2.1–2.3 ppm, while the diol protons appear as distinct multiplets .
- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., amylose- or cellulose-based) to resolve (S)- and (R)-enantiomers. Calibrate with reference standards like (S)-propane-1,2-diol (CHEBI:29002) .
- Thin-Layer Chromatography (TLC) : Monitor synthesis intermediates using iodine vapor visualization .
Q. What safety measures are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow general diol safety protocols:
- Use personal protective equipment (PPE) including nitrile gloves and goggles.
- Store in airtight containers at 4°C to prevent oxidation .
- In case of exposure, rinse with water and consult a physician immediately .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for this compound?
- Methodological Answer :
- Chiral Catalysis : Use Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to introduce stereochemistry at the C2 position .
- Chiral Chromatography : Validate enantiomeric excess (>98%) via HPLC with a Chiralpak® AD-H column (mobile phase: hexane:isopropanol = 90:10) .
Q. What mechanistic insights explain the bromo-thiazole ring’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 5-bromo group on the thiazole acts as a leaving group in SNAr reactions. Steric hindrance from the 4-methyl group slows substitution, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) for efficient displacement. Kinetic studies using C-labeled substrates can map reaction pathways .
Q. How does the stereochemistry of the diol moiety influence biological activity?
- Methodological Answer : The (S)-enantiomer may exhibit enhanced binding to chiral biological targets (e.g., enzymes or receptors). Comparative studies with (R)-enantiomers using assays like surface plasmon resonance (SPR) or molecular docking can elucidate stereospecific interactions. For example, (S)-propane-1,2-diol derivatives show distinct metabolic pathways in lysosomes, as observed in CHEBI:29002 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
